- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Cas no 91421-42-0 (Rubitecan)

Rubitecan structure
Produktname:Rubitecan
Rubitecan Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9-NITROCAMPTOTHECIN
- CAMPTOTHECIN, 9-NITRO-20(S)-(RG)
- Rubitecan
- 1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONE,4-ETHYL-4-HYDROXY-10-NITRO-, (4S)-
- 9-NITRO-20(S)-CAMPTOTHECIN
- 9-Nitrocellulose camptothecine
- PYRIDOXINE 3,4-DIPALMITATE
- (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- Orathecin
- 9-Nitrocellulose camptothecine;Rubitecan
- 9-NC
- Camptogen
- RFS 2000
- Nitrocamptothecin
- H19C446XXB
- C20H15N3O6
- 9NC
- Rubitecan [USAN:INN]
- rubitecanum
- rubitecán
- rubitécan
- UQ0493300
- (4s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano(3',4':6,7)indolizino(1,2-b)QUINOLINE-3,14(4h,12h)-dione
- 10-Nitro-camptothecin
- 9-nitro-(20S)-camptothecin
- 9-nitro-20-(S)-camptothecin
- 9-Nitrocamptothecin;Rubitecan
- Camptogen; Orathecin
- https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:90225
- rubitecan; rubitecanum
- Rubitecan|9-Nitrocamptothecin
- ST-2617
- UNII:H19C446XXB
- UNII-H19C446XXB
- (4S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (S)- (ZCI)
- RFS2000
- Tox21_112597
- RUBITECAN [MART.]
- NCGC00167969-01
- AC-13389
- WLZ3809
- BDBM50248354
- (s)-4-ethyl-4-hydroxy-10-nitro-1h-pyrano[3',4':6,7]-indolizino[1,2-b]quinoline-3,14(4h,12h)-dione
- RFS 2000;9-Nitrocamptothecin
- Q-100889
- Q510113
- CHEBI:90225
- BCP06207
- DB06159
- CHEMBL77305
- DTXSID7046752
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
- BRD-K79821389-001-01-9
- Rubitecan (USAN/INN)
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-, (4S)-
- RUBITECAN [WHO-DD]
- AS-14856
- CAS-91421-42-0
- SCHEMBL8640
- EX-A4326
- Camptothecin, 9-nitro-20(S)
- CS-0007769
- RUBITECAN [MI]
- AKOS015895332
- 9-nitro camptothecin
- D04031
- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-nitro-
- AC-33157
- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- NCGC00167969-03
- Rubitecan [USAN]
- 9-NC, 9-Nitro-camptothecin, Partaject Orathecin, Partaject rubitecan, RFS 2000
- N0822
- s2288
- MFCD06656294
- ethyl-hydroxy-nitro-[?]dione
- VHXNKPBCCMUMSW-FQEVSTJZSA-N
- (S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3\\',4\\':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- 91421-42-0
- RFS-2000
- AKOS025149224
- (S)-4-ethyl-4-hydroxy-10-nitro-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione
- RUBITECAN [INN]
- BRD-K79821389-001-03-5
- NCGC00167969-02
- AC-25083
- DTXCID5026752
- (19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- HY-13744
-
- MDL: MFCD06656294
- Inchi: 1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
- InChI-Schlüssel: VHXNKPBCCMUMSW-FQEVSTJZSA-N
- Lächelt: O=C1C2COC([C@](C=2C=C2C3N=C4C=CC=C(C4=CC=3CN12)[N+](=O)[O-])(O)CC)=O
Berechnete Eigenschaften
- Genaue Masse: 393.09600
- Monoisotopenmasse: 393.09608521 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 1
- Komplexität: 861
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Molekulargewicht: 393.3
- Topologische Polaroberfläche: 126
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.63
- Schmelzpunkt: 268°C(lit.)
- Siedepunkt: 816.3ºC at 760 mmHg
- Flammpunkt: 106℃
- Brechungsindex: 1.761
- PSA: 127.24000
- LogP: 2.51100
- Spezifische Rotation: +36.0° - +42.0° (c=0.4, CHCl3:MeOH=8:2)
- Merck: 8288
Rubitecan Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Sicherheitshinweise: 24/25
- RTECS:UQ0493300
- Lagerzustand:Store at room temperature
Rubitecan Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | R701500-10mg |
Rubitecan |
91421-42-0 | 10mg |
$ 58.00 | 2023-09-06 | ||
TRC | R701500-50mg |
Rubitecan |
91421-42-0 | 50mg |
$150.00 | 2023-05-17 | ||
ChemScence | CS-0007769-10mg |
Rubitecan |
91421-42-0 | 98.07% | 10mg |
$50.0 | 2022-04-26 | |
MedChemExpress | HY-13744-50mg |
Rubitecan |
91421-42-0 | 98.07% | 50mg |
¥1200 | 2022-02-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5853-10 mg |
Rubitecan |
91421-42-0 | 98.00% | 10mg |
¥465.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5853-5 mg |
Rubitecan |
91421-42-0 | 98.00% | 5mg |
¥326.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5853-1 mL * 10 mM (in DMSO) |
Rubitecan |
91421-42-0 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥416.00 | 2022-02-28 | |
MedChemExpress | HY-13744-10mg |
Rubitecan |
91421-42-0 | 99.23% | 10mg |
¥1200 | 2024-04-16 | |
MedChemExpress | HY-13744-10mM*1mLinDMSO |
Rubitecan |
91421-42-0 | 98.07% | 10mM*1mLinDMSO |
¥550 | 2022-02-25 | |
Ambeed | A759395-100mg |
(S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
91421-42-0 | 98% | 100mg |
$293.0 | 2025-02-26 |
Rubitecan Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen ion
Referenz
- pH-gradient incorporation of 9-nitrocamptothecin in PEGylated liposomes: formulation properties and efficacy in vitro and in vivoPharmaceutical Nanotechnology, 2013, 1(2), 115-125,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt; 12 h, rt
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
1.2 Reagents: Water
2.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 1.5 h, 70 °C
Referenz
- A practical regiospecific synthesis of 9-nitrocamptothecinSynthesis, 2006, (12), 1940-1942,
Rubitecan Raw materials
- Benzenesulfonic acid, 4-methoxy-, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- 164159-99-3
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-10-nitro-9-[(phenylsulfonyl)oxy]-, (4S)-
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-9-[(methylsulfonyl)oxy]-10-nitro-, (4S)-
- 4-fluorobenzene-1-sulfonyl chloride
- 1-Naphthalenesulfonic acid, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Benzenesulfonic acid, 4-fluoro-, (4S)-4-ethyl-3,4,12,14-tetrahydro-4-hydroxy-10-nitro-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Naphthalene-1-sulfonyl chloride
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-
Rubitecan Preparation Products
Rubitecan Verwandte Literatur
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
91421-42-0 (Rubitecan) Verwandte Produkte
- 91421-42-0(Rubitecan)
- 104195-61-1(10-Nitrocamptothecin)
- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)
- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)
- 110351-92-3((R)-(-)-Camptothecin)
- 91421-43-1(9-amino-CPT)
- 86639-63-6(10-Aminocamptothecin)
- 78287-27-1(7-Ethylcamptothecin)
- 86639-62-5((S)-4-Ethyl-4-hydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione)
- 104267-73-4(1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4,9-dihydroxy-10-nitro-, (4S)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91421-42-0)Rubitecan

Reinheit:99%/99%/99%
Menge:50mg/100mg/250mg
Preis ($):150.0/264.0/577.0